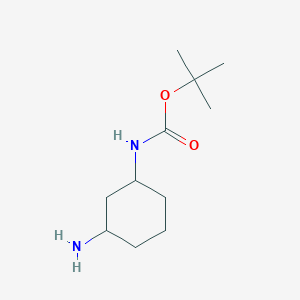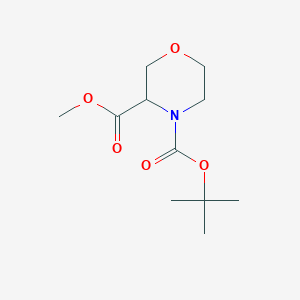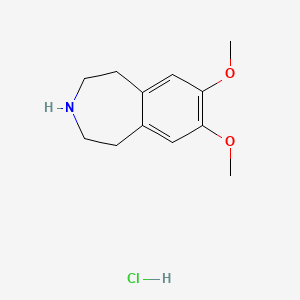
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene" is a brominated aromatic compound with a methanesulfonyl functional group. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the methanesulfonyl group can make the compound a useful precursor in various chemical reactions, particularly in sulfonation reactions.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the Friedel–Crafts-type alkylation, which involves the generation of carbocations that react with aromatic compounds. For instance, bromodifluoro(phenylsulfanyl)methane undergoes such alkylation to yield thioesters and benzophenones, which can be further applied to synthesize xanthone derivatives . Another method involves the use of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds, which can lead to the formation of bromo aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in the synthesis of the herbicide Topramezone, shows weak intermolecular Br⋯O interactions and a significant dihedral angle between the benzene ring and the methanesulfonyl group . Similarly, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing strong interionic hydrogen bonds and accurate geometrical parameters of the organic cation .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The presence of the bromine atom makes them reactive towards nucleophilic substitution reactions. Additionally, the methanesulfonyl group can be involved in sulfonation reactions, as seen in the sulfonation of different benzene derivatives in concentrated sulfuric acid or with sulfur trioxide . These reactions are crucial for the modification of the aromatic ring and the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits intermolecular C–H⋯O hydrogen bonds and Br⋯O halogen bonds, which contribute to the stability of the structure . The presence of these interactions can affect the melting point, solubility, and reactivity of the compounds.
Applications De Recherche Scientifique
Synthesis and Aromatization in Organic Chemistry
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene plays a role in the synthesis and aromatization of various organic compounds. For instance, Petrov, Kalyazin, and Somov (2021) demonstrated its use in the synthesis of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, leading to the formation of ethyl 5-aryl-1H-pyrrole-2-carboxylates and 5-aryl-2-acetylpyrroles (Petrov, Kalyazin, & Somov, 2021).
Role in Methane Biosynthesis Inhibition
Gunsalus, Romesser, and Wolfe (1978) explored the use of bromoethanesulfonate, a compound similar to this compound, as a potent inhibitor in the methane biosynthesis process. This compound showed significant inhibition of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Structural Studies in Crystallography
The compound's structural analogs have been studied for their crystallographic properties. For example, Dai and Wang (2015) analyzed 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in herbicide synthesis, revealing weak intermolecular Br⋯O interactions in its crystal structure (Dai & Wang, 2015).
Applications in Alkylation Reactions
Luong et al. (2004) utilized methanesulfonic acid (MSA), a related compound, as a catalyst for the electrophilic addition of long-chain olefins to benzene. This study highlights the potential application of this compound in similar alkylation reactions (Luong et al., 2004).
Role in Synthesis of Benzoxazoles
Kumar, Rudrawar, and Chakraborti (2008) demonstrated the use of methanesulfonic acid in the synthesis of 2-substituted benzoxazoles, highlighting the potential of this compound in similar synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYKMSRNVSHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)


![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)









